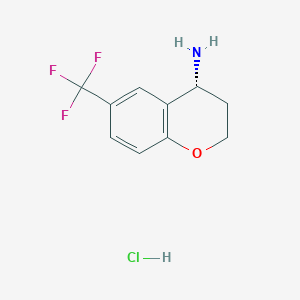
(R)-6-(Trifluoromethyl)chroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD24436045 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, industry, and medicine. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD24436045 involves specific reaction conditions and reagents. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods
Industrial production of MFCD24436045 may involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of advanced equipment and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
MFCD24436045 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen results in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
MFCD24436045 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: MFCD24436045 has potential therapeutic applications, including its use in drug development and disease treatment.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of MFCD24436045 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The compound’s effects are mediated through binding to receptors or altering signal transduction pathways .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1 |
InChI Key |
WFTUXBCZUUVNKW-DDWIOCJRSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















